3-(4-methoxyphenyl)sulfanylbenzoic Acid

Description

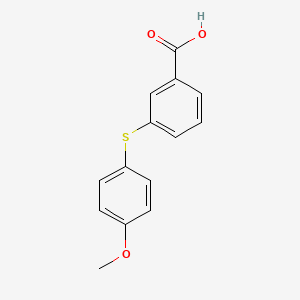

3-(4-Methoxyphenyl)sulfanylbenzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group at the 3-position of the benzene ring and a 4-methoxyphenyl substituent. This compound combines the carboxylic acid functionality with electron-donating (methoxy) and sulfur-containing groups, influencing its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

CAS No. |

128950-14-1 |

|---|---|

Molecular Formula |

C14H12O3S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C14H12O3S/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16) |

InChI Key |

GDTFNFKJJCBOJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methoxy-3-sulfamoylbenzoic Acid (CAS 20532-06-3)

- Structure : Differs by replacing the sulfanyl (-S-) group with a sulfamoyl (-SO$2$NH$2$) group at the 3-position.

- Impact : The sulfamoyl group is electron-withdrawing, lowering the pKa of the carboxylic acid (compared to sulfanyl) and enhancing solubility in polar solvents. This modification is common in pharmaceuticals for improved bioavailability .

4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid (CAS 18738-58-4)

- Structure : Features a sulfamoyl bridge (-SO$_2$NH-) linking the benzoic acid and 4-methoxyphenyl groups.

- This compound shows a structural similarity score of 1.00 to the target molecule, suggesting comparable steric and electronic profiles .

3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid (CAS 380193-68-0)

- Structure : Replaces the methoxy group with a benzyloxy substituent.

- Impact : The benzyloxy group increases lipophilicity, which may enhance membrane permeability but reduce water solubility. This alteration is significant in prodrug design .

Acid-Base Properties

Data from sulfonated and sulfamoyl benzoic acids () provide insights into substituent effects on acidity:

| Compound | pKa (Carboxylic Acid) |

|---|---|

| 3-Sulfobenzoic acid | 3.78 |

| 4-Sulfobenzoic acid | 3.72 |

| 3-Sulfamylbenzoic acid | 3.54 |

| 4-Methoxybenzoic acid (est.) | ~4.1 (hypothetical) |

- The sulfanyl group in 3-(4-methoxyphenyl)sulfanylbenzoic acid is less electron-withdrawing than sulfonyl/sulfamoyl groups, leading to a higher pKa (~4.0–4.5 estimated) compared to sulfamoyl analogs. The methoxy group further donates electrons, slightly increasing pKa relative to unsubstituted benzoic acid (pKa ~4.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.